1,1,2-Tribromo-1-(nonafluorobutyl)ethane
Description
Contextualizing Halogenated Organic Compounds in Advanced Chemical Studies
Halogenated compounds are ubiquitous in modern chemistry. Their applications range from the synthesis of pharmaceuticals and agrochemicals to the development of advanced polymers and liquid crystals. The specific identity and position of the halogen atoms within a molecule are crucial determinants of its function. For example, the substitution pattern of halogens on an aromatic ring can direct further chemical transformations, a cornerstone of synthetic organic chemistry. In materials science, the incorporation of heavy halogens like bromine can enhance flame retardant properties, while fluorine imparts thermal stability and oleophobicity (oil-repellency).
The Significance of Perfluoroalkyl Chains in Organic Synthesis and Reactivity
A perfluoroalkyl chain, such as the nonafluorobutyl group in the title compound, is a carbon chain where all hydrogen atoms have been replaced by fluorine atoms. This substitution has profound consequences for the molecule's characteristics. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, rendering perfluoroalkyl chains exceptionally stable to chemical attack and high temperatures.
The high electronegativity of fluorine atoms creates a strong electron-withdrawing effect that polarizes adjacent bonds. This can significantly influence the acidity of nearby protons and the reactivity of functional groups. Furthermore, the unique combination of hydrophobicity (water-repellency) and lipophobicity (fat-repellency) of perfluoroalkyl chains is exploited in a wide array of applications, from non-stick coatings to specialized surfactants. In organic synthesis, the introduction of a perfluoroalkyl group can be a strategic move to block certain reaction pathways or to fine-tune the electronic properties of a molecule.
Research Trajectories for 1,1,2-Tribromo-1-(nonafluorobutyl)ethane
While specific research dedicated to this compound is not readily found in published literature, its structure suggests several potential avenues for investigation. The presence of three bromine atoms, two of which are on the same carbon atom adjacent to the perfluoroalkyl chain, points towards potential applications in radical-initiated reactions. These bromine atoms could serve as precursors for the generation of reactive intermediates.
Furthermore, the vicinal (neighboring) and geminal (on the same carbon) arrangement of the bromine atoms could be exploited in elimination reactions to form unsaturated perfluorinated compounds, which are valuable building blocks in polymer chemistry. The compound could also be explored as a dense, non-reactive solvent for specific applications or as a starting material for the synthesis of more complex fluorinated molecules. However, without dedicated studies, these remain speculative research trajectories.
Chemical and Physical Properties of this compound
Based on available data from chemical suppliers, the fundamental properties of this compound are summarized below. It is important to note that extensive, peer-reviewed experimental data for this compound is limited.
| Property | Value | Source |
| CAS Number | 59665-24-6 | echemi.comchemicalbook.com |
| Molecular Formula | C₆H₂Br₃F₉ | echemi.com |
| Molecular Weight | 484.78 g/mol | echemi.com |
| Density | 2.275 g/cm³ | echemi.com |
| Boiling Point | 97 °C at 2.5 mmHg | echemi.com |
| Refractive Index | 1.42 | echemi.com |
| IUPAC Name | 1,1,2-Tribromo-1-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)ethane | |
| Synonyms | 5,5,6-Tribromo-1,1,1,2,2,3,3,4,4-nonafluorohexane | echemi.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5,5,6-tribromo-1,1,1,2,2,3,3,4,4-nonafluorohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br3F9/c7-1-2(8,9)3(10,11)4(12,13)5(14,15)6(16,17)18/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEHFCMSFGKMRKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br3F9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40380272 | |
| Record name | 1,1,2-Tribromo-1-(nonafluorobutyl)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40380272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
484.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59665-24-6 | |
| Record name | 5,5,6-Tribromo-1,1,1,2,2,3,3,4,4-nonafluorohexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59665-24-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,2-Tribromo-1-(nonafluorobutyl)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40380272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Precursor Development for 1,1,2 Tribromo 1 Nonafluorobutyl Ethane
Strategies for the Introduction of Bromine Atoms into Fluorinated Alkanes
The incorporation of bromine into fluorinated alkanes is a critical transformation in organofluorine chemistry. Due to the high bond strength of C-F bonds, direct replacement is often challenging. Therefore, synthetic strategies typically focus on the halogenation of C-H bonds within the fluoroalkane structure.
Radical bromination is a common method, often employing N-bromosuccinimide (NBS) or elemental bromine (Br₂) under UV irradiation or with a radical initiator. byjus.comlibretexts.org The selectivity of this reaction is influenced by the stability of the resulting carbon radical, with tertiary hydrogens being more readily substituted than secondary or primary ones. libretexts.orgyoutube.com In the context of fluorinated compounds, the strong electron-withdrawing nature of fluorine atoms can deactivate adjacent C-H bonds, making harsher reaction conditions necessary.
Alternative approaches involve the conversion of other functional groups to bromides. For instance, α-haloperfluoroketones can be synthesized from perfluoroalkyl ketones through an organophosphorus-mediated process, which allows for the replacement of a fluorine atom with a more versatile halogen like bromine. nih.gov
Synthesis Routes for Perfluoroalkylated Ethane (B1197151) Scaffolds
The creation of the core ethane structure bearing a perfluoroalkyl group is a key step. Modern synthetic methods have focused on creating these scaffolds efficiently. nih.gov
Radical Additions Involving Nonafluorobutyl Precursors
A prominent method for constructing the perfluoroalkylated ethane backbone is through the radical addition of nonafluorobutyl precursors to unsaturated systems. Nonafluorobutyl iodide (C₄F₉I) is a common reagent used for this purpose. organic-chemistry.org The radical addition of C₄F₉I to an alkene, such as vinyl bromide, can be initiated thermally or photochemically to generate the desired carbon-carbon bond. The regioselectivity of this addition typically results in the nonafluorobutyl group adding to the less substituted carbon of the double bond.
| Nonafluorobutyl Precursor | Alkene/Alkyne | Initiation Method | Resulting Scaffold |
|---|---|---|---|
| C₄F₉I | CH₂=CHBr | Thermal/Photochemical | C₄F₉CH₂CHBrI |
| C₄F₉I | CH₂=CH₂ | Radical Initiator | C₄F₉CH₂CH₂I |
Functionalization of Ethane Backbones
An alternative strategy involves starting with a pre-formed ethane molecule and introducing the nonafluorobutyl group. This can be achieved through various C-H functionalization techniques. bohrium.comnih.gov For instance, cerium photocatalysis has been shown to functionalize simple alkanes like ethane by generating alkyl radicals that can then react with suitable partners. bohrium.com Another approach involves the iodine-catalyzed functionalization of ethane in oleum (B3057394) to produce ethylene (B1197577) glycol derivatives, demonstrating a pathway to difunctionalized ethanes. nih.gov While not directly producing the target compound, these methods highlight the potential for direct functionalization of the ethane scaffold. The functionalization of metal-organic frameworks with bromine has also been explored to alter their properties for ethane/ethylene separation, indicating another avenue for bromine incorporation into ethane-related structures. elsevierpure.com
Advanced Synthetic Techniques for Selective Tribromination
Achieving the specific 1,1,2-tribromo substitution pattern on a nonafluorobutyl-substituted ethane requires precise control. The synthesis of the related compound 1,1,2-tribromoethane (B1583406) (CH₂BrCHBr₂) is known, and its properties have been characterized, but the presence of the bulky and electron-withdrawing C₄F₉ group in the target molecule significantly alters the reactivity. chemicalbook.comnih.gov
Selective bromination could potentially be achieved through a stepwise process. Starting with a precursor like 1-(nonafluorobutyl)ethane, a sequence of radical brominations could be employed. The regioselectivity of each bromination step would be critical. The initial bromination would likely favor the 2-position due to the deactivating effect of the C₄F₉ group on the 1-position. Subsequent brominations would then be directed by the combined electronic and steric effects of the nonafluorobutyl group and the existing bromine atom(s).
Another potential route could involve the addition of bromine to a vinyl precursor, such as 1-bromo-1-(nonafluorobutyl)ethene. The halogenation of alkenes typically proceeds via an anti-addition mechanism, which would lead to a 1,2-dibromo product. masterorganicchemistry.com Further bromination would then be required to introduce the third bromine atom at the 1-position.
Mechanistic Investigations of Formation Reactions
The formation of 1,1,2-Tribromo-1-(nonafluorobutyl)ethane through radical pathways would proceed via a classic chain reaction mechanism involving initiation, propagation, and termination steps. byjus.comlibretexts.org
Initiation: The process begins with the homolytic cleavage of a bromine-bromine bond (Br-Br) by heat or light to generate two bromine radicals (Br•). byjus.com
Propagation: A bromine radical abstracts a hydrogen atom from the ethane backbone, forming hydrogen bromide (HBr) and a carbon-centered radical. The stability of this radical intermediate dictates the regioselectivity. The subsequent reaction of the carbon radical with a molecule of Br₂ yields the brominated product and another bromine radical to continue the chain. byjus.com
Termination: The chain reaction concludes when two radicals combine. byjus.com
Chemical Reactivity and Transformation Pathways of 1,1,2 Tribromo 1 Nonafluorobutyl Ethane
Electron-Induced Reactions and Bond Cleavage Mechanisms
The interaction of molecules with electrons can induce a variety of reactions, primarily initiated by the formation of transient negative ions. For halogenated alkanes, dissociative electron attachment (DEA) is a common process where the capture of an electron leads to the cleavage of a carbon-halogen bond. umich.edunih.gov The presence of multiple bromine atoms and a highly electronegative nonafluorobutyl group in 1,1,2-Tribromo-1-(nonafluorobutyl)ethane suggests a high susceptibility to such reactions.
Reactivity with Hydrated Electrons
Specific studies on the reactivity of this compound with hydrated electrons are not available in the reviewed literature. However, hydrated electrons are powerful reducing agents known to react readily with halogenated organic compounds. The rate of these reactions is often diffusion-controlled and leads to the reductive dehalogenation of the substrate. For perfluoroalkyl substances (PFAS), reactions with hydrated electrons can lead to C-F bond dissociation. umich.edu Given the lower bond dissociation energy of C-Br bonds compared to C-F bonds, it is highly probable that this compound would react rapidly with hydrated electrons, leading to the cleavage of one or more carbon-bromine bonds.
Concerted versus Stepwise Dissociative Cleavage Pathways
The mechanism of dissociative electron attachment can proceed through either a concerted or a stepwise pathway. In a concerted mechanism, the electron attachment and bond cleavage occur simultaneously. In a stepwise mechanism, a transient molecular anion is formed, which then undergoes unimolecular dissociation. The specific pathway is influenced by the electron's energy and the molecule's electronic structure. For polyhalogenated methanes, both pathways have been observed. Without specific experimental or computational data for this compound, it is difficult to determine the preferred pathway. The presence of multiple C-Br bonds could potentially allow for sequential bond cleavages in a stepwise manner.
Radical Reaction Pathways and Intermediates
The homolytic cleavage of a carbon-bromine bond in this compound would generate a carbon-centered radical. The stability and subsequent reactions of this radical would be influenced by the presence of the remaining bromine atoms and the electron-withdrawing nonafluorobutyl group.
Involvement in Aryl Migration Studies
There is no mention in the scientific literature of this compound being used in aryl migration studies. Such studies typically involve the generation of a radical that can induce the 1,2-migration of an aryl group. While the radical derived from the title compound could theoretically be used in such a context, no such research has been published.
Generation and Quenching of Perfluoroalkyl Radicals
The primary radical formed from this compound would likely be the 1,2-dibromo-1-(nonafluorobutyl)ethyl radical, resulting from the cleavage of a C-Br bond. Perfluoroalkyl radicals are known to be highly reactive species. nih.gov Their generation can be achieved through various methods, including photolysis or radical-initiated reactions. rsc.org These radicals can be "quenched" or trapped by various radical scavengers or participate in addition reactions with unsaturated compounds. However, specific methods for the generation and quenching of the radical derived from this compound have not been documented.
Nucleophilic and Electrophilic Substitution Patterns
The reactivity of haloalkanes is often dominated by nucleophilic substitution reactions, where the carbon-halogen bond is cleaved by a nucleophile. youtube.comsavemyexams.comyoutube.comchemguide.co.uk
The presence of three bromine atoms on adjacent carbons, along with the strong electron-withdrawing effect of the nonafluorobutyl group, would make the carbon skeleton of this compound highly electrophilic. Therefore, it is expected to be susceptible to nucleophilic attack. The geminal dibromo group at the C1 position would likely be a primary site for substitution. However, the steric bulk of the nonafluorobutyl group and the three bromine atoms might hinder the approach of nucleophiles.
Conversely, due to the electron-deficient nature of the molecule, it is not expected to readily undergo electrophilic substitution reactions. doubtnut.com
Interactive Data Table: Predicted Reactivity of this compound
| Reaction Type | Predicted Reactivity | Probable Products (Hypothetical) | Influencing Factors |
| Electron-Induced Reactions | High | Reductive debromination products | Number of bromine atoms, electron-withdrawing nonafluorobutyl group |
| Radical Reactions | High | Carbon-centered radicals | C-Br bond strength |
| Nucleophilic Substitution | Moderate to High | Substitution of one or more bromine atoms | Steric hindrance, electrophilicity of carbon centers |
| Electrophilic Substitution | Low | No reaction | Electron-deficient nature of the molecule |
Thermal and Photolytic Degradation Mechanisms
The degradation of this compound, whether initiated by heat (thermal degradation) or light (photolytic degradation), is anticipated to proceed through the cleavage of its weakest chemical bonds. The primary determinants of these degradation pathways are the bond dissociation energies (BDEs) of the carbon-bromine (C-Br) and carbon-carbon (C-C) bonds within the molecule.
Thermal Degradation Mechanisms
In the absence of specific experimental data for this compound, the initial step in its thermal decomposition is predicted to be the homolytic cleavage of a carbon-bromine bond. This is because C-Br bonds are generally weaker than C-C and C-F bonds. The high degree of fluorination in the nonafluorobutyl group strengthens the C-C backbone, making the C-Br bonds the most likely sites for initial bond breaking upon thermal stress.
The general temperature range for the thermal decomposition of brominated flame retardants, which are a class of compounds containing carbon-bromine bonds, is typically between 280°C and 900°C. It is plausible that this compound would begin to decompose within a similar temperature range.
The initial cleavage of a C-Br bond would result in the formation of a bromine radical (Br•) and a highly halogenated organic radical. This initial step would be followed by a cascade of subsequent reactions, including:
Further C-Br bond cleavage: The remaining C-Br bonds in the organic radical could also break, releasing more bromine radicals.
C-C bond scission: At sufficiently high temperatures, the carbon-carbon bond between the ethyl group and the nonafluorobutyl group could rupture.
Elimination reactions: The formation of more stable, unsaturated compounds through the elimination of HBr or Br2 is a possible pathway.
Recombination reactions: The radical species formed can recombine to form a variety of larger, more complex molecules.
The specific products of thermal degradation would depend on the precise conditions, such as temperature, pressure, and the presence of other substances.
Photolytic Degradation Mechanisms
Photolytic degradation is initiated by the absorption of photons, typically in the ultraviolet (UV) region of the electromagnetic spectrum. Similar to thermal degradation, the most probable initial event in the photolysis of this compound is the cleavage of a C-Br bond. The energy supplied by the absorbed photon would be sufficient to overcome the bond dissociation energy of the C-Br bond, leading to the formation of a bromine radical and an organobromine radical.
Studies on the photolysis of other per- and polyfluoroalkyl substances (PFAS) and bromoalkanes have shown that UV irradiation can effectively induce their degradation. The presence of multiple bromine atoms in this compound likely makes it susceptible to photolytic decomposition.
Following the initial C-Br bond cleavage, the subsequent reactions would be similar to those in thermal degradation, involving further radical reactions leading to a variety of smaller, and potentially more stable, degradation products.
Table of Relevant Bond Dissociation Energies
To provide a more quantitative basis for the proposed degradation mechanisms, the following table presents typical bond dissociation energies (BDEs) for relevant chemical bonds. It is important to note that these are generalized values, and the actual BDEs in this compound may be influenced by the specific electronic environment created by the surrounding atoms. ucsb.edu
| Bond | Molecule Example | Bond Dissociation Energy (kJ/mol) |
| C-Br | CH3Br | 293 |
| C-Br | C2H5Br | 285 |
| C-C | C2H6 | 377 |
| C-F | CH3F | 452 |
| C-H | C2H6 | 423 |
Data sourced from various standard chemical data compilations.
The data in the table clearly indicates that the C-Br bond is significantly weaker than the C-C, C-F, and C-H bonds, supporting the hypothesis that its cleavage is the most likely initiating event in both the thermal and photolytic degradation of this compound. The strong C-F bonds in the nonafluorobutyl group are expected to be the most resistant to cleavage. researchgate.net
Environmental Chemistry and Atmospheric Fate of Perfluorinated Brominated Ethanes
Atmospheric Degradation Mechanisms
The atmosphere is a critical medium for the long-range transport and transformation of volatile and semi-volatile organic compounds. For 1,1,2-Tribromo-1-(nonafluorobutyl)ethane, its atmospheric lifetime and degradation pathways are primarily determined by its reactivity with key atmospheric oxidants and its susceptibility to photolysis.
The primary degradation pathway for many organic compounds in the troposphere is through reaction with hydroxyl radicals (•OH). copernicus.org The rate of this reaction is highly dependent on the structure of the molecule, particularly the presence and type of carbon-hydrogen bonds. While the perfluorinated nonafluorobutyl group is highly resistant to •OH attack due to the strength of the C-F bonds, the ethane (B1197151) backbone contains a C-H bond, making it susceptible to hydrogen abstraction by •OH radicals.
Theoretical investigations into the reactions of hydrofluoroethers (HFEs) with •OH radicals have shown that H-atom abstraction is a key initial step in their atmospheric degradation. researchgate.net For similar fluorinated compounds, the atmospheric lifetime is largely determined by the rate of this reaction. researchgate.net For instance, the calculated atmospheric lifetime of 3,3,4,4,5,5,5-heptafluoro-1-pentene (HFC-1447fz) is approximately 7 days, governed by its reaction with •OH radicals. rsc.org
Table 1: Estimated Atmospheric Lifetime Contributions
| Degradation Pathway | Reactant | Estimated Significance for this compound |
| Oxidation | •OH radicals | Primary atmospheric sink due to the presence of a C-H bond. |
| Photolysis | UV radiation | Potential contributor due to the presence of C-Br bonds. |
| Ozonolysis | Ozone (O₃) | Likely to be a minor degradation pathway. |
This table provides a qualitative estimation based on the chemical structure and known reactivity of similar halogenated compounds.
Direct photolysis, the breaking of chemical bonds by solar radiation, can be a significant degradation pathway for compounds that absorb light in the actinic region (wavelengths >290 nm). The carbon-bromine (C-Br) bonds in this compound are weaker than the carbon-fluorine (C-F) and carbon-carbon (C-C) bonds and can be susceptible to photolytic cleavage, releasing bromine atoms into the atmosphere. The release of halogen atoms, such as chlorine and bromine, from halogenated compounds is a key step in stratospheric ozone depletion. studymind.co.uknoaa.govnoaa.gov
Once in the stratosphere, halogen source gases are converted to reactive halogen gases by solar ultraviolet radiation. noaa.govnoaa.gov These reactive species, such as bromine monoxide (BrO), can then catalytically destroy ozone. noaa.gov While the ozone depletion potential (ODP) of this specific compound has not been reported, the presence of three bromine atoms suggests it could contribute to ozone depletion if it reaches the stratosphere.
Reactions with ozone (O₃) are generally not a significant atmospheric sink for alkanes and haloalkanes. mdpi.com Therefore, the reactivity of this compound with ozone is expected to be negligible compared to its reaction with •OH radicals and potential photolysis.
Environmental Transport and Distribution Models
The environmental transport and distribution of this compound are governed by its physical and chemical properties, such as vapor pressure, water solubility, and partitioning coefficients. As a member of the PFAS family, it is likely to exhibit properties that facilitate long-range transport. Volatile PFAS can be transported globally through the atmosphere, leading to their presence in remote regions. nih.gov
Models used to predict the fate and transport of PFAS, such as fugacity-based multimedia environmental fate models, consider the partitioning of the chemical between different environmental compartments, including air, water, soil, and biota. For PFOA, linked environmental fate and transport models have been used to simulate its dispersion in air, water, and soil. acs.org Similar modeling approaches could be applied to this compound to predict its environmental distribution. uu.sebattelle.org
The mobility of PFAS in soil and groundwater is influenced by factors such as organic carbon content, pH, and the presence of other ions. nccoast.org Shorter-chain PFAS tend to be more mobile in aquatic environments. researchgate.netmst.dk Given its structure, this compound may have a higher potential for aqueous transport compared to longer-chain perfluorinated compounds.
Biotransformation Pathways in Environmental Systems
The biotransformation of highly halogenated compounds is often a slow process and depends on the specific environmental conditions and microbial communities present. mdpi.com The perfluorinated nonafluorobutyl group is expected to be highly resistant to microbial degradation due to the strength and stability of the C-F bonds. nih.gov
However, the carbon-bromine bonds are more susceptible to microbial attack, particularly under anaerobic conditions through a process called reductive dehalogenation. researchgate.netnih.govacs.org In this process, the halogenated compound serves as an electron acceptor, and a halogen atom is removed and replaced with a hydrogen atom. While complete mineralization is unlikely, partial degradation through the cleavage of C-Br bonds is a potential biotransformation pathway. Aerobic biodegradation of some brominated flame retardants has also been observed, although it may require the presence of a consortium of microbial strains. nih.govresearchgate.net
The biotransformation of halogenated compounds can be complex, sometimes leading to the formation of metabolites that are also persistent and may have their own toxicological properties. nih.gov
Assessment of Environmental Persistence and Mobility
The environmental persistence of this compound is expected to be high, primarily due to the perfluorinated portion of the molecule. The C-F bond is one of the strongest in organic chemistry, making perfluorinated compounds exceptionally resistant to environmental degradation processes. wikipedia.org This high persistence is a defining characteristic of PFAS and is a major reason for their environmental concern. acs.orgnih.govbund.net
The mobility of this compound in the environment will be influenced by its partitioning behavior. itrcweb.org PFAS can partition to various environmental media, including soil organic carbon and sediments. nccoast.org The mobility of PFAS in soil is generally higher for shorter-chain compounds and is also affected by soil properties. nccoast.orgnih.gov Due to its relatively small size, this compound may exhibit significant mobility in aqueous systems, potentially leading to the contamination of groundwater and surface water. nih.gov
Table 2: Summary of Environmental Fate Parameters
| Parameter | Expected Behavior for this compound | Rationale |
| Atmospheric Lifetime | Moderate | Susceptible to •OH attack and photolysis, but the perfluorinated group is stable. |
| Persistence | High | The perfluorinated alkyl chain is highly resistant to degradation. acs.orgnih.gov |
| Mobility in Water | Moderate to High | Shorter-chain PFAS are generally more mobile in water. researchgate.netmst.dk |
| Bioaccumulation Potential | Low to Moderate | Shorter-chain PFAS generally have lower bioaccumulation potential than long-chain counterparts. |
| Biotransformation | Limited | Perfluorinated moiety is recalcitrant; C-Br bonds may undergo reductive dehalogenation. |
This table is based on general principles of PFAS and halogenated hydrocarbon environmental chemistry due to the lack of specific data for the target compound.
Theoretical and Computational Chemistry Studies of 1,1,2 Tribromo 1 Nonafluorobutyl Ethane
Quantum Chemical Calculations for Molecular Structure and Stability
Quantum chemical calculations are fundamental in determining the three-dimensional structure and relative stability of different conformers of 1,1,2-Tribromo-1-(nonafluorobutyl)ethane. Methods such as Møller-Plesset perturbation theory (MP2) and Density Functional Theory (DFT) are employed to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles.
For a molecule with a flexible nonafluorobutyl group, numerous conformations exist due to rotation around the C-C single bonds. Computational scans of the potential energy surface can identify the most stable conformers. The stability is influenced by a combination of steric hindrance between the bulky bromine atoms and the nonafluorobutyl group, as well as electrostatic interactions, including the potential for intramolecular halogen bonding. acs.org
Fluorine substitution is known to have a significant impact on molecular conformation. nih.govnih.gov In the case of this compound, the gauche and anti conformations around the central C-C bond would exhibit distinct energy profiles. The presence of the highly electronegative fluorine atoms can lead to stabilizing hyperconjugative interactions (σC–H → σ*C–F) that influence conformational preferences. nih.gov
Table 1: Predicted Geometrical Parameters for the Most Stable Conformer of this compound (DFT B3LYP/6-31G)*
| Parameter | Predicted Value |
| C1-C2 Bond Length | 1.56 Å |
| C1-Br Bond Length | 1.95 Å |
| C2-Br Bond Length | 1.94 Å |
| C1-C(nonafluoro) Bond Length | 1.54 Å |
| Br-C1-Br Bond Angle | 112.5° |
| C2-C1-Br Bond Angle | 109.8° |
| H-C2-Br Dihedral Angle | 65° (gauche) |
Note: The data in this table is hypothetical and representative of values expected from quantum chemical calculations.
Density Functional Theory (DFT) for Reaction Mechanism Elucidation
Density Functional Theory (DFT) is a powerful tool for investigating the kinetics and thermodynamics of chemical reactions involving halogenated alkanes. rsc.org For this compound, DFT can be used to elucidate mechanisms of reactions such as thermal decomposition, dehalogenation, or nucleophilic substitution.
Computational studies can map the entire reaction pathway, identifying transition states and intermediates. rsc.org For instance, the elimination of HBr from this compound could proceed through different mechanistic routes. DFT calculations would determine the activation energy for each potential pathway, thereby predicting the most likely reaction mechanism and the resulting products under specific conditions. A comprehensive benchmarking study of different DFT functionals would be necessary to ensure the accuracy of the predicted reaction barriers. rsc.org
Molecular Dynamics Simulations for Conformational Analysis
While quantum chemical calculations are excellent for stationary points on the potential energy surface, molecular dynamics (MD) simulations provide a view of the molecule's dynamic behavior over time. researchgate.net For a molecule like this compound, with its long and flexible perfluoroalkyl chain, MD simulations are crucial for a thorough conformational analysis. nih.gov
Prediction of Spectroscopic Signatures and Electronic Properties
Computational chemistry is widely used to predict spectroscopic data, which can then be compared with experimental results to confirm the molecule's structure. Time-dependent DFT (TD-DFT) calculations can predict UV-Vis spectra, while vibrational frequency calculations can generate theoretical infrared (IR) and Raman spectra. The calculated frequencies and intensities can aid in the assignment of experimental spectral bands.
Furthermore, quantum chemical calculations provide access to a range of electronic properties. These descriptors are vital for understanding the molecule's reactivity and intermolecular interactions.
Table 2: Predicted Electronic and Spectroscopic Properties for this compound
| Property | Predicted Value | Method |
| Dipole Moment | 2.5 D | DFT/B3LYP |
| HOMO Energy | -11.5 eV | DFT/B3LYP |
| LUMO Energy | -1.2 eV | DFT/B3LYP |
| HOMO-LUMO Gap | 10.3 eV | DFT/B3LYP |
| Major IR Absorption (C-F stretch) | 1100-1300 cm⁻¹ | DFT Frequency |
| ¹⁹F NMR Chemical Shift Range | -80 to -130 ppm | GIAO-DFT |
Note: The data in this table is hypothetical and serves as an illustration of the properties that can be predicted through computational methods.
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are particularly important, as their energies and spatial distributions indicate the sites most susceptible to electrophilic and nucleophilic attack, respectively. The HOMO-LUMO energy gap is also a useful indicator of the molecule's kinetic stability. researchgate.net
Advanced Spectroscopic and Analytical Methodologies in Research on 1,1,2 Tribromo 1 Nonafluorobutyl Ethane
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise atomic connectivity and chemical environment of nuclei within a molecule. For 1,1,2-tribromo-1-(nonafluorobutyl)ethane, a combination of ¹H, ¹⁹F, and ¹³C NMR studies would be required for a comprehensive structural assignment.
The proton (¹H) NMR spectrum of this compound is expected to be relatively simple, arising from the two protons on the ethane (B1197151) backbone. The chemical environment of these protons is significantly influenced by the adjacent bromine atoms and the strongly electron-withdrawing nonafluorobutyl group.
The proton on the carbon atom bearing two bromine atoms (C1) would be significantly deshielded and is expected to appear as a triplet due to coupling with the two protons on the adjacent carbon. The two protons on the carbon atom bearing one bromine atom (C2) would be diastereotopic and are expected to appear as a complex multiplet, likely a doublet of doublets, due to geminal and vicinal coupling.
Theoretical ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|
| -CHBr₂ | 6.5 - 7.0 | t | ³JHH = 7-8 Hz |
Fluorine-19 (¹⁹F) NMR spectroscopy is particularly informative for characterizing the nonafluorobutyl group. wikipedia.org The large chemical shift range of ¹⁹F NMR allows for clear distinction of the different fluorine environments within the perfluoroalkyl chain. icpms.cz The spectrum is expected to show four distinct signals corresponding to the -CF₃, -CF₂, -CF₂, and -CF₂- groups, with characteristic coupling patterns.
The terminal trifluoromethyl (-CF₃) group is expected to appear as a triplet. The three difluoromethylene (-CF₂-) groups will likely appear as complex multiplets due to coupling with adjacent fluorine nuclei. The broad chemical shift dispersion in ¹⁹F NMR aids in resolving these signals, which might otherwise overlap. icpms.cz
Theoretical ¹⁹F NMR Data for the Nonafluorobutyl Group
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm, relative to CFCl₃) | Predicted Multiplicity |
|---|---|---|
| -CF₂-CBr₂ | -110 to -120 | t |
| -CF₂-CF₂-CBr₂ | -122 to -128 | m |
| -CF₂-CF₃ | -125 to -130 | m |
Carbon-13 (¹³C) NMR spectroscopy provides crucial information about the carbon framework of the molecule. Due to the presence of heavy bromine atoms and highly electronegative fluorine atoms, the carbon signals are expected to be significantly shifted. The carbon atom attached to the nonafluorobutyl group and two bromine atoms would be highly deshielded. The carbon atoms within the nonafluorobutyl chain will exhibit characteristic C-F coupling.
Theoretical ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |
|---|---|---|
| -CBr₂- | 45 - 55 | t (due to coupling with adjacent -CF₂-) |
| -CH₂Br | 30 - 40 | s |
| -CF₂-CBr₂ | 110 - 120 | t |
| -CF₂-CF₂-CBr₂ | 108 - 118 | t |
| -CF₂-CF₃ | 108 - 118 | tq |
Mass Spectrometry Techniques for Identification and Fragmentation Studies
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to ionization and extensive fragmentation. The resulting mass spectrum for this compound would be expected to show a weak or absent molecular ion peak due to the lability of the C-Br bonds.
The fragmentation pattern would likely be dominated by the loss of bromine atoms and cleavage of the C-C bond. Characteristic fragments would include ions corresponding to the loss of one, two, and three bromine atoms. Cleavage of the bond between the two carbon atoms of the ethane backbone would yield fragments corresponding to the [CHBr₂]⁺ and [C(nonafluorobutyl)Br]⁺ ions. The nonafluorobutyl group itself can undergo fragmentation, leading to a series of perfluoroalkyl fragments.
Predicted Key Fragments in the EI-MS of this compound
| m/z | Identity of Fragment |
|---|---|
| 405/407/409/411 | [M-Br]⁺ |
| 326/328/330 | [M-2Br]⁺ |
| 247 | [M-3Br]⁺ |
| 219 | [C₄F₉]⁺ |
| 171/173 | [CHBr₂]⁺ |
| 169 | [C₃F₇]⁺ |
| 119 | [C₂F₅]⁺ |
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of its elemental formula. For this compound, with a molecular formula of C₆H₂Br₃F₉, the exact mass of the molecular ion can be calculated. echemi.com
The calculated monoisotopic mass of C₆H₂⁷⁹Br₂⁸¹BrF₉ is 483.7475 u. HRMS would be able to confirm this exact mass, providing unambiguous identification of the compound. Furthermore, the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be clearly resolved in the mass spectrum, aiding in the confirmation of the number of bromine atoms in the molecule and its fragments.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis6.4. Chromatographic Methods for Purification and Separation in Research
Providing an article without this specific data would not meet the requirements for detailed, informative, and scientifically accurate content as per the instructions. Any attempt to extrapolate data from related but distinct compounds would be scientifically unsound and misleading.
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Routes with Enhanced Selectivity
The synthesis of complex, mixed halogenated alkanes like 1,1,2-Tribromo-1-(nonafluorobutyl)ethane presents significant challenges in achieving high selectivity and yield. While classical methods like free-radical halogenation of alkanes exist, they often produce a mixture of products that are difficult to separate. libretexts.orgwikipedia.org Future research will likely focus on more sophisticated and selective synthetic strategies.
One promising avenue is the use of photoredox catalysis . This technique allows for the generation of radicals under mild conditions, offering greater control over reactivity. For instance, a potential route could involve the photoredox-catalyzed addition of a tribromomethyl radical source to a perfluorobutylethylene precursor. Related methods have been successful in the synthesis of 1-bromo-1-fluoroalkanes from dibromofluoromethane (B117605) and unactivated alkenes, demonstrating the power of this approach to form C-Br bonds with high chemoselectivity. organic-chemistry.org The choice of photocatalyst, solvent, and light source would be critical parameters to optimize for maximizing the yield of the desired product.
Another area of exploration is the development of flow chemistry processes. Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and residence time, which can significantly enhance selectivity and safety, especially for highly exothermic radical reactions. This approach could adapt traditional radical bromination reactions, which are known to be difficult to control in batch processes, into a more reliable and scalable synthetic method. youtube.com
Potential Novel Synthetic Approaches:
| Synthetic Strategy | Precursors | Key Advantages | Relevant Research |
| Photoredox Catalysis | Perfluorobutylethylene, Tribromomethane/Bromoform | High selectivity, mild reaction conditions, tolerance of functional groups. | organic-chemistry.org |
| Radical Addition in Flow | Perfluorobutylethylene, Bromine, Radical Initiator | Enhanced safety, precise temperature control, improved selectivity, scalability. | youtube.com |
| Catalytic Halogen Exchange | 1,1,2-Trichloro-1-(nonafluorobutyl)ethane, Brominating Agent (e.g., BBr₃) | Potential for selective exchange of C-Cl for C-Br bonds under controlled conditions. | researchgate.net |
These advanced synthetic methods promise not only to improve the accessibility of this compound for further study but also to expand the synthetic toolkit for creating a wider range of complex polyhalogenated molecules.
In-Depth Mechanistic Understanding of Radical and Electron-Transfer Reactions
The reactivity of this compound is dominated by the chemistry of its carbon-halogen bonds. The significant difference in bond dissociation energies between C-Br (approx. 293 kJ/mol) and C-F (approx. 452 kJ/mol) dictates that the C-Br bonds are the primary sites of reaction. wikipedia.org Future research will focus on elucidating the precise mechanisms of reactions initiated at these sites.
Radical Reactions: Free-radical reactions, typically initiated by UV light or chemical initiators, will preferentially cleave the weaker C-Br bonds. libretexts.orgucsb.edu The presence of the highly electronegative nonafluorobutyl group (C₄F₉) will have a profound influence on the stability and subsequent reactivity of the resulting carbon-centered radical. This electron-withdrawing group is expected to destabilize an adjacent radical, influencing the regioselectivity of hydrogen abstraction or further reactions. Computational studies will be invaluable in mapping the potential energy surfaces of these radical intermediates and predicting the most likely reaction pathways and products.
Electron-Transfer Reactions: Electron-transfer processes, both reductive and oxidative, represent another key area for mechanistic investigation. In reductive pathways, the molecule can accept an electron to form a radical anion, which then fragments by expelling a bromide ion—the most stable halide leaving group. The rate and selectivity of this process would be highly dependent on the electrochemical potential and the specific C-Br bond being cleaved. Conversely, oxidative processes could involve H-coupled electron transfer, a mechanism identified in the reactions of alkanes with halogen electrophiles, where a C-H bond is activated. nist.gov Understanding these electron-transfer fundamentals is crucial for applications in electrochemistry, catalysis, and environmental degradation.
Refined Environmental Fate Modeling and Experimental Validation
As a member of the broader class of per- and polyfluoroalkyl substances (PFAS), the environmental behavior of this compound is of significant interest. Future research must focus on developing and validating models to predict its persistence, transport, and potential degradation pathways in the environment.
Standard environmental fate models, such as the US EPA's EPISuite and fugacity-based multimedia models, can provide initial estimates of its distribution in air, water, and soil. researchgate.net However, the accuracy of these models is critically dependent on experimentally determined physicochemical properties, which are currently lacking for this specific compound.
Key Parameters for Environmental Modeling:
| Property | Significance for Environmental Fate |
| Log Kₒₗ (Octanol-Water Partition Coeff.) | Predicts bioaccumulation potential and sorption to organic matter in soil/sediment. |
| Vapor Pressure | Determines partitioning between atmospheric and condensed phases. |
| Henry's Law Constant | Governs the exchange between water and air. |
| Degradation Half-life (Air, Water, Soil) | Indicates environmental persistence. |
Experimental validation is crucial. Laboratory studies are needed to measure rates of abiotic degradation (e.g., hydrolysis, photolysis) and, importantly, biodegradation. While perfluorinated chains are notoriously resistant to breakdown, polyfluoroalkyl substances containing hydrogen and other halogens can be more susceptible to microbial attack. nih.govmdpi.com Research has shown that some bacteria can dehalogenate chlorinated and brominated alkanes. nih.gov Future studies should investigate whether microbial consortia from contaminated sites can transform this compound, potentially through initial reductive debromination, making the molecule more amenable to further degradation.
Exploration of Structure-Reactivity Relationships in Catalytic Processes
The unique arrangement of bromine and fluorine atoms in this compound makes it an interesting substrate for catalytic transformations, particularly selective dehalogenation. Understanding the relationship between its structure and its reactivity in the presence of catalysts is a key research frontier.
Catalytic hydrogenolysis (replacement of a C-X bond with a C-H bond) is a powerful tool for dehalogenation. wikipedia.org Research into transition metal catalysts (e.g., based on Palladium, Nickel, or Rhodium) could uncover systems capable of selectively cleaving the C-Br bonds while leaving the robust C-F bonds and the perfluoroalkyl chain intact. The reactivity order (tertiary > secondary > primary) for haloalkane dehydrohalogenation suggests that the C-Br bond at the secondary position (C2) might be more reactive in certain elimination pathways than the two C-Br bonds at the highly substituted C1 position. libretexts.orgausetute.com.au
Furthermore, catalytic systems that perform halodefluorination, using aluminum catalysts and halosilanes, have been reported. researchgate.net Investigating the reverse—selective debromination in the presence of a fluorinated chain—could lead to novel synthetic methods for creating partially fluorinated building blocks. The strong electron-withdrawing effect of the C₄F₉ group will significantly impact the electronic environment of the C-Br bonds, a factor that must be considered when designing catalyst systems.
Integration of Advanced Machine Learning and AI in Compound Design and Prediction
The complexity of highly halogenated molecules makes them ideal candidates for the application of artificial intelligence (AI) and machine learning (ML). These computational tools can accelerate discovery and deepen understanding in ways that are intractable through experimentation alone.
Reaction Prediction and Synthesis Design: ML models, particularly those based on transformer architectures, are becoming increasingly proficient at predicting the outcomes of chemical reactions and even proposing entire retrosynthetic pathways. youtube.comresearchgate.net For a molecule like this compound, an AI could be trained on vast databases of halogenation reactions to predict the optimal conditions (catalyst, solvent, temperature) for a novel, high-selectivity synthesis. digitellinc.comchemrxiv.org This circumvents a costly and time-consuming trial-and-error experimental approach.
Property and Reactivity Prediction: AI can also be used to build Quantitative Structure-Activity Relationship (QSAR) models. By inputting molecular descriptors, ML algorithms can predict physical properties (e.g., boiling point, vapor pressure) and reactivity parameters (e.g., reaction rate constants with atmospheric radicals). nih.govnih.gov This is particularly valuable for environmental fate modeling, where experimental data is scarce. For instance, an ML model could predict the rate constants for reactions with hydroxyl radicals in the atmosphere, providing a crucial parameter for lifetime estimations. nih.gov
Automated Synthesis: The ultimate integration involves coupling AI with robotic systems for automated synthesis. illinois.edutechnologynetworks.com An AI could design a synthetic route, optimize the reaction conditions based on real-time sensor data, and instruct a robotic platform to execute the synthesis. chemai.io This "self-driving laboratory" approach could rapidly explore the chemical space around this compound, generating derivatives with tailored properties for specific applications in materials science or as synthetic intermediates.
Q & A
Q. What are the recommended methods for synthesizing 1,1,2-Tribromo-1-(nonafluorobutyl)ethane with high purity?
Synthesis typically involves halogenation of perfluorobutyl precursors using brominating agents (e.g., Br₂ or HBr). Key steps include:
- Purification : Fractional distillation under reduced pressure to isolate the compound from byproducts like unreacted bromine or polybrominated derivatives .
- Purity verification : Gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) to confirm absence of contaminants (e.g., residual solvents or isomers) .
Q. How can researchers accurately characterize the thermophysical properties of this compound?
Reliable thermophysical data (e.g., boiling point, critical temperature) can be obtained via:
Q. What analytical techniques are optimal for detecting trace impurities in this compound?
- High-performance liquid chromatography (HPLC) : For separating brominated byproducts.
- Fourier-transform infrared spectroscopy (FTIR) : To identify functional groups (e.g., C-Br stretches at ~600 cm⁻¹) .
- Elemental analysis : Validate stoichiometry by comparing experimental vs. theoretical bromine/fluorine ratios .
Advanced Research Questions
Q. How can computational methods resolve contradictions in reaction pathway predictions for brominated perfluorinated ethanes?
- Density functional theory (DFT) : Model reaction intermediates (e.g., carbocations or radical species) to compare activation energies of competing pathways .
- Cross-validation : Compare computational results with experimental kinetic data (e.g., from time-resolved spectroscopy) to refine theoretical models .
Q. What experimental designs mitigate environmental risks during degradation studies of this compound?
- Controlled photolysis : Use UV irradiation in sealed reactors to simulate environmental degradation, followed by LC-HRMS to identify breakdown products (e.g., brominated acids or perfluorinated fragments) .
- Ecotoxicology assays : Test degradation products on model organisms (e.g., Daphnia magna) to assess bioaccumulation potential .
Q. How can researchers reconcile discrepancies in solubility data reported across different databases?
Q. What strategies optimize the compound’s stability in long-term storage for experimental use?
- Inert atmosphere storage : Use argon or nitrogen to prevent oxidative degradation.
- Additive stabilization : Introduce radical scavengers (e.g., BHT) to inhibit bromine loss or polymerization .
Methodological Guidance
Q. How to design a reaction mechanism study for bromine substitution in perfluorinated ethanes?
Q. What computational tools are recommended for predicting the environmental persistence of this compound?
- EPI Suite : Estimate half-life in air/water using quantitative structure-activity relationship (QSAR) models.
- Molecular dynamics (MD) simulations : Model interactions with atmospheric oxidants (e.g., OH radicals) to predict degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
